molecular formula C12H3Cl7O B13408520 2,2',3,3',4,4',5-Heptachlorodiphenyl ether CAS No. 71585-40-5

2,2',3,3',4,4',5-Heptachlorodiphenyl ether

Cat. No.: B13408520
CAS No.: 71585-40-5
M. Wt: 411.3 g/mol
InChI Key: BLBURLWSCHSPIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2’,3,3’,4,4’,5-Heptachlorodiphenyl ether is a chlorinated organic compound with the molecular formula C12H3Cl7O. It belongs to the class of polychlorinated diphenyl ethers, which are known for their persistence in the environment and potential bioaccumulative properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’,3,3’,4,4’,5-Heptachlorodiphenyl ether typically involves the chlorination of diphenyl ether. The reaction is carried out under controlled conditions using chlorine gas in the presence of a catalyst, such as iron or aluminum chloride. The reaction conditions, including temperature and duration, are carefully monitored to achieve the desired level of chlorination .

Industrial Production Methods

Industrial production of 2,2’,3,3’,4,4’,5-Heptachlorodiphenyl ether follows similar synthetic routes but on a larger scale. The process involves continuous chlorination in reactors designed to handle large volumes of reactants and products. The final product is purified through distillation and crystallization to obtain a high-purity compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2,2’,3,3’,4,4’,5-Heptachlorodiphenyl ether undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various chlorinated phenols, less chlorinated diphenyl ethers, and substituted diphenyl ethers .

Scientific Research Applications

2,2’,3,3’,4,4’,5-Heptachlorodiphenyl ether has several scientific research applications:

    Chemistry: Used as a reference material in analytical chemistry for studying the behavior of chlorinated compounds.

    Biology: Investigated for its effects on biological systems, including its potential as an endocrine disruptor.

    Medicine: Studied for its toxicological properties and potential health impacts.

    Industry: Utilized in the development of flame retardants and other industrial chemicals

Mechanism of Action

The mechanism of action of 2,2’,3,3’,4,4’,5-Heptachlorodiphenyl ether involves its interaction with cellular components. It can bind to and activate the aryl hydrocarbon receptor (AhR), leading to changes in gene expression. This activation can result in various biological effects, including disruption of endocrine function and induction of oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’,3,3’,4,4’,5-Heptachlorodiphenyl ether is unique due to its specific chlorination pattern, which influences its chemical reactivity and biological interactions. Its high degree of chlorination contributes to its stability and persistence in the environment, making it a compound of interest in environmental studies .

Properties

CAS No.

71585-40-5

Molecular Formula

C12H3Cl7O

Molecular Weight

411.3 g/mol

IUPAC Name

1,2,3,4-tetrachloro-5-(2,3,4-trichlorophenoxy)benzene

InChI

InChI=1S/C12H3Cl7O/c13-4-1-2-6(10(17)8(4)15)20-7-3-5(14)9(16)12(19)11(7)18/h1-3H

InChI Key

BLBURLWSCHSPIS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1OC2=CC(=C(C(=C2Cl)Cl)Cl)Cl)Cl)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.